molecular formula C18H21N3O4S B10880213 1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10880213
M. Wt: 375.4 g/mol
InChI Key: SGQSKNQNPMZMFV-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 4-methylbenzyl chloride with piperazine, followed by the introduction of the 2-nitrophenylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Reduction: 1-(4-Methylbenzyl)-4-[(2-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways involving piperazine derivatives.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[(2-nitrophenyl)sulfonyl]piperazine
  • 1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Uniqueness

1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for targeted research and development.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O4S/c1-15-6-8-16(9-7-15)14-19-10-12-20(13-11-19)26(24,25)18-5-3-2-4-17(18)21(22)23/h2-9H,10-14H2,1H3

InChI Key

SGQSKNQNPMZMFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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